

Chemical structure and properties of D-Isoleucine.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Isoleucine*

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D-Isoleucine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological significance of **D-Isoleucine**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Stereochemistry

D-Isoleucine, systematically named (2R,3R)-2-amino-3-methylpentanoic acid, is the D-enantiomer of the proteinogenic amino acid L-Isoleucine.[1] It is a chiral molecule possessing two stereocenters at the α -carbon (C2) and the β -carbon (C3).[2] This results in four possible stereoisomers: L-Isoleucine (2S, 3S), **D-Isoleucine** (2R, 3R), L-allo-Isoleucine (2S, 3R), and D-allo-Isoleucine (2R, 3S).[3] The unique spatial arrangement of its atoms confers specific biological activities and properties that are distinct from its L-counterpart.

Table 1: Chemical Identifiers for **D-Isoleucine**

Identifier	Value
IUPAC Name	(2R,3R)-2-amino-3-methylpentanoic acid[1]
Molecular Formula	C6H13NO2[1]
Molecular Weight	131.17 g/mol [1]
CAS Number	319-78-8[1]
PubChem CID	76551[1]
InChI Key	AGPKZVBTJJNPAG-RFZPGFLSSA-N[1]

Physicochemical Properties

The physical and chemical properties of **D-Isoleucine** are crucial for its handling, formulation, and interaction with biological systems.

Table 2: Physicochemical Data for **D-Isoleucine**

Property	Value
Appearance	White crystalline powder[4]
Melting Point	Decomposes at approximately 284-292 °C (Note: Data for L- and DL-isoleucine)[5][6]
Solubility	Sparingly soluble in water. Insoluble in ether. Sparingly soluble in hot alcohol.[5][7] The solubility of L-isoleucine in water is 41.2 g/L at 25 °C.[5]
Optical Rotation	[α] _{20/D} : +40.6° (c = 4.6 in 6.1N HCl)[7]
pKa1 (α-carboxyl)	2.32 (Data for DL-isoleucine)[5]
pKa2 (α-amino)	9.76 (Data for DL-isoleucine)[5]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of **D-Isoleucine**.

Methodology:

- **Sample Preparation:** Dissolve a precisely weighed sample of **D-Isoleucine** in a suitable deuterated solvent (e.g., D₂O, CDCl₃, CD₃OD, or (CD₃)₂SO).[2] The choice of solvent depends on the desired information and the solubility of the sample.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 600 MHz or higher) equipped with a suitable probe.[8]
- **¹H NMR Spectroscopy:**
 - Acquire a one-dimensional proton NMR spectrum.
 - Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons in **D-Isoleucine**, and a relaxation delay of at least 5 times the longest T₁.
 - The chemical shifts and coupling constants of the α -proton can be used to differentiate between isoleucine and allo-isoleucine diastereomers.[2]
- **¹³C NMR Spectroscopy:**
 - Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling.
 - The chemical shift of the α -carbon is also indicative of the stereochemistry.[2]
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., DSS for aqueous samples).[9]

Mass Spectrometry (MS)

Mass spectrometry is employed for the accurate mass determination and quantification of **D-Isoleucine**.

Methodology for LC-MS/MS Analysis:

- Sample Preparation:
 - For biological samples, perform protein precipitation using an agent like sulfosalicylic acid. [\[10\]](#)
 - Centrifuge the sample to pellet the precipitated proteins.
 - The supernatant can be directly analyzed or subjected to derivatization. For enhanced sensitivity and chromatographic retention, derivatization with reagents such as aTRAQ™ can be performed. [\[11\]](#)
- Chromatographic Separation (LC):
 - Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - For chiral separation, a chiral stationary phase column (e.g., CROWNPAK CR-I(+) or CR-I(-)) is necessary. [\[12\]](#) For general analysis, a reverse-phase column (e.g., C18) can be used, especially after derivatization. [\[11\]](#)
 - The mobile phase typically consists of an aqueous component with an organic modifier (e.g., acetonitrile or methanol) and additives like formic acid to improve ionization. [\[11\]](#) A gradient elution is often employed to separate the analyte from the matrix.
- Mass Spectrometric Detection (MS/MS):
 - The eluent from the LC system is introduced into a tandem mass spectrometer (e.g., a triple quadrupole).
 - Electrospray ionization (ESI) in positive mode is commonly used for amino acids.
 - The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for **D-Isoleucine**

and its internal standard.

- Data Analysis: Quantify **D-Isoleucine** by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of **D-Isoleucine** in its crystalline state.

Methodology:

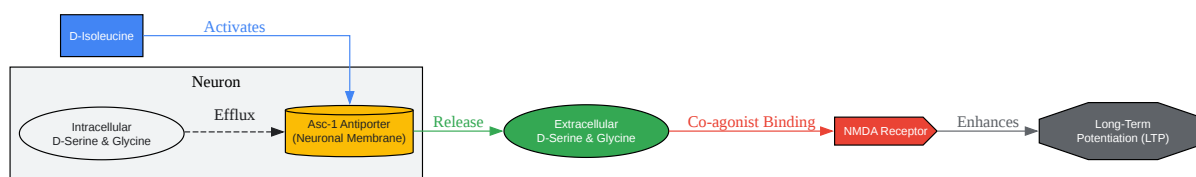
- Crystallization: Grow single crystals of **D-Isoleucine** of sufficient size and quality. This is often achieved through slow evaporation of a saturated solution.[\[13\]](#)
- Data Collection:
 - Mount a suitable crystal on a goniometer.
 - Expose the crystal to a monochromatic X-ray beam.[\[14\]](#)
 - Collect the diffraction data as the crystal is rotated.
- Structure Determination:
 - Process the diffraction patterns to determine the unit cell dimensions and space group.
 - Solve the phase problem to generate an initial electron density map.
 - Build a molecular model into the electron density map and refine the structure to obtain the final atomic coordinates.[\[14\]](#)

Signaling and Metabolic Pathways

Role in Neurotransmission: Activation of the Asc-1 Antiporter

D-Isoleucine acts as a selective activator of the Alanine-Serine-Cysteine transporter-1 (Asc-1), a Na⁺-independent antiporter found predominantly in neurons.[\[1\]](#)[\[15\]](#) By promoting the hetero-

exchange of amino acids, **D-Isoleucine** facilitates the release of the NMDA receptor co-agonists D-serine and glycine from neurons.[16] This, in turn, enhances NMDA receptor-dependent synaptic plasticity, such as long-term potentiation (LTP).[1][16]

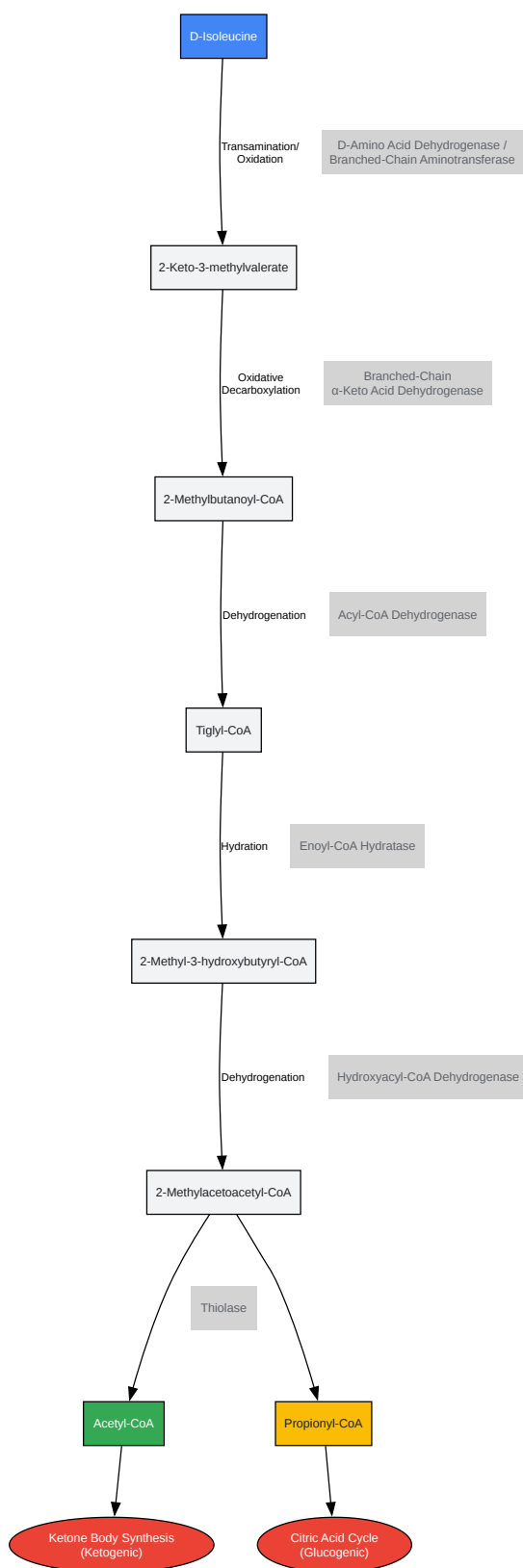


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D-Isoleucine activates the Asc-1 antiporter, leading to enhanced synaptic plasticity.

Catabolic Pathway

The breakdown of **D-Isoleucine**, like other branched-chain amino acids, is a multi-step process that ultimately yields intermediates for the citric acid cycle and ketone body synthesis, making it both glucogenic and ketogenic. In bacteria such as *Pseudomonas putida*, the catabolism of **D-Isoleucine** is initiated by a D-amino acid dehydrogenase.[17] In mammals, the general catabolic pathway for isoleucine begins with transamination followed by oxidative decarboxylation.



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The catabolic pathway of **D-Isoleucine** yields both ketogenic and glucogenic precursors.

Applications in Research and Drug Development

D-Isoleucine is a valuable tool in various research and development areas:

- **Neuroscience:** Its role as a selective activator of the Asc-1 transporter makes it a crucial pharmacological tool for studying NMDA receptor function and synaptic plasticity.[18]
- **Drug Development:** As a chiral building block, **D-Isoleucine** is incorporated into synthetic peptides and other molecules to enhance their therapeutic properties, such as increasing their stability against enzymatic degradation.[12]
- **Metabolomics:** **D-Isoleucine** serves as a standard in analytical methods for the study of amino acid metabolism and the diagnosis of metabolic disorders.[11]
- **Antibacterial Research:** **D-Isoleucine** has been shown to interfere with bacterial peptidoglycan synthesis and may have potential applications as an antibacterial agent.[19]

Conclusion

D-Isoleucine, while a non-proteinogenic amino acid in mammals, possesses unique chemical and biological properties that make it a molecule of significant interest to the scientific community. Its distinct stereochemistry governs its interactions with biological targets, leading to specific effects on neurotransmission and metabolic pathways. A thorough understanding of its physicochemical characteristics and the availability of robust analytical methods are essential for its effective utilization in research and the development of novel therapeutics. This guide provides a foundational overview to support and facilitate further investigation into the multifaceted roles of **D-Isoleucine**.

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- To cite this document: BenchChem. [Chemical structure and properties of D-Isoleucine.]. BenchChem, [2025]. [Online PDF]. Available at:

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